2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde
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Overview
Description
2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with bromoacetaldehyde diethyl acetal, followed by cyclization and oxidation steps to yield the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid
- 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carbaldehyde
Uniqueness
2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde is unique due to its specific structure, which combines both imidazole and thiazole rings. This structural feature contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-bromoimidazo[2,1-b][1,3]thiazole-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-5-2-9-1-4(3-10)8-6(9)11-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPYZZZHWVWIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(S2)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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